3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone
Overview
Description
3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a hydroxy group at the 3-position and a methoxyphenyl group at the 2-position further defines its chemical identity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired quinazolinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a quinazolinone derivative with a carbonyl group.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: Quinazolinone derivatives with a carbonyl group at the 3-position.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It can be used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4(3H)-quinazolinone: Lacks the hydroxy and methoxy groups, which may affect its biological activity and chemical reactivity.
3-hydroxy-2-phenyl-4(3H)-quinazolinone: Similar structure but without the methoxy group, which can influence its solubility and interaction with biological targets.
2-(4-methoxyphenyl)-4(3H)-quinazolinone: Lacks the hydroxy group, potentially altering its chemical properties and reactivity.
Uniqueness
3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both hydroxy and methoxy groups, which can significantly influence its chemical behavior and biological activity. These functional groups can enhance its solubility, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17(14)19/h2-9,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQLJFUURRPPJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325627 | |
Record name | 3-hydroxy-2-(4-methoxyphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666627 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83583-77-1 | |
Record name | 3-hydroxy-2-(4-methoxyphenyl)quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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